molecular formula C15H20F3NO9S B13741150 Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este

Cat. No.: B13741150
M. Wt: 447.4 g/mol
InChI Key: VYHQJOSDYSMGCG-VJTDZRGJSA-N
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Description

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester is a complex organic compound known for its unique chemical properties. It is a derivative of trifluoromethanesulfonic acid, which is a strong monoprotic organic acid. This compound is characterized by its high reactivity and stability, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester involves multiple steps. One common method includes the reaction of trifluoromethanesulfonic acid with specific indolizinyl derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while substitution reactions can produce various substituted indolizinyl esters .

Scientific Research Applications

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,

Properties

Molecular Formula

C15H20F3NO9S

Molecular Weight

447.4 g/mol

IUPAC Name

[(1S,6R,7R,8S,8aS)-6,8-diacetyloxy-7-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate

InChI

InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(26-8(2)21)13(14(12(10)19)27-9(3)22)28-29(23,24)15(16,17)18/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1

InChI Key

VYHQJOSDYSMGCG-VJTDZRGJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C

Canonical SMILES

CC(=O)OC1CCN2C1C(C(C(C2)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C

Origin of Product

United States

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